

Application Notes & Protocols: Isolation and Purification of Nigranoic Acid from Schisandra chinensis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nigranoic acid*

Cat. No.: *B191970*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Nigranoic acid, a bioactive triterpenoid found in *Schisandra chinensis*, has garnered significant interest for its potential therapeutic properties. This document provides a detailed methodology for the efficient isolation and purification of **Nigranoic acid** from the stems of *Schisandra chinensis*. The protocol employs a two-step process involving macroporous resin column chromatography for initial enrichment, followed by high-speed counter-current chromatography (HSCCC) for final purification. This method has been demonstrated to yield high-purity **Nigranoic acid** suitable for further research and development.

Data Presentation

The following table summarizes the quantitative data from the preparative separation of **Nigranoic acid** from a 100 mg sample of the 70% ethanol fraction of *Schisandra chinensis* crude extract.^{[1][2][3]}

Compound	Amount from 100 mg Sample (mg)	Purity (%)	Recovery (%)
Nigranoic acid	9.5	98.9	91.7
Corosolic acid	16.4	96.3	90.6

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of **Nigranoic acid** from *Schisandra chinensis*.



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Caption: Workflow for **Nigranoic Acid** Purification.

Experimental Protocols

Preparation of Crude Extract

Objective: To extract triterpenoids, including **Nigranoic acid**, from the dried stems of *Schisandra chinensis*.

Materials:

- Dried stems of *Schisandra chinensis*
- 70% (v/v) Ethanol in water
- Grinder or mill

- Large extraction vessel
- Rotary evaporator

Protocol:

- Grind the air-dried stems of *Schisandra chinensis* into a coarse powder.
- Macerate the powdered plant material in 70% ethanol at room temperature. The recommended solvent-to-solid ratio is 10:1 (L:kg).
- Allow the extraction to proceed for 24 hours with occasional agitation.
- Filter the extract to separate the plant material from the liquid.
- Repeat the extraction process on the plant residue two more times to ensure complete extraction.
- Combine the filtrates from all three extractions.
- Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Enrichment by Macroporous Resin Column Chromatography

Objective: To perform a preliminary separation and enrichment of the triterpenoid fraction from the crude extract.

Materials:

- Crude extract of *Schisandra chinensis*
- Macroporous adsorption resin (e.g., Amberlite XAD-7 or equivalent)
- Chromatography column
- Graded series of ethanol in water (e.g., 30%, 50%, 70%, 95% v/v)

- Fraction collector

Protocol:

- Prepare a slurry of the macroporous resin in water and pack it into a chromatography column.
- Equilibrate the column by washing with deionized water until the eluent is clear.
- Dissolve the crude extract in a minimal amount of the initial mobile phase (water) and load it onto the column.
- Wash the column with deionized water to remove highly polar impurities.
- Elute the column sequentially with a graded series of ethanol solutions (e.g., 30%, 50%, 70%, and 95% ethanol).
- Collect the fractions for each ethanol concentration.
- Analyze the fractions (e.g., by TLC or HPLC) to identify the fraction containing **Nigranoic acid**. The 70% ethanol fraction is reported to be enriched with **Nigranoic acid** and Corosolic acid.^{[1][2]}
- Concentrate the 70% ethanol fraction using a rotary evaporator to dryness. This will serve as the sample for HSCCC.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

Objective: To isolate and purify **Nigranoic acid** from the enriched 70% ethanol fraction.

Materials:

- Enriched 70% ethanol fraction
- HSCCC instrument
- Two-phase solvent system: Chloroform-n-butanol-methanol-water (10:0.5:7:4, v/v/v/v)

- HPLC system for purity analysis

Protocol:

- Preparation of the Two-Phase Solvent System:
 - Mix chloroform, n-butanol, methanol, and water in the specified ratio (10:0.5:7:4, v/v/v/v) in a separatory funnel.
 - Shake the mixture vigorously and allow it to stand until the two phases are clearly separated.
 - The upper phase will be used as the stationary phase, and the lower phase as the mobile phase.
- HSCCC Instrument Setup and Operation:
 - Fill the HSCCC column entirely with the upper phase (stationary phase).
 - Set the apparatus to rotate at the desired speed (e.g., 850 rpm).
 - Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5 mL/min) until hydrodynamic equilibrium is reached, as indicated by the emergence of the mobile phase from the outlet.
- Sample Injection and Separation:
 - Dissolve a known amount of the dried 70% ethanol fraction (e.g., 100 mg) in a small volume of the biphasic solvent system (e.g., a 1:1 mixture of the upper and lower phases).
 - Inject the sample solution into the column through the injection valve.
 - Continue to pump the mobile phase through the column.
- Fraction Collection and Analysis:
 - Monitor the effluent from the column with a UV detector (e.g., at 210 nm).

- Collect fractions based on the peaks observed in the chromatogram.
- Analyze the collected fractions by HPLC to determine the purity of the isolated compounds.
- Combine the fractions containing pure **Nigranoic acid**.
- Final Processing:
 - Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified **Nigranoic acid**.
 - Confirm the structure of the purified compound using spectroscopic methods such as ¹H-NMR and ¹³C-NMR.^{[1][2][3]}

Structural Identification

The identity and structure of the purified **Nigranoic acid** should be confirmed by spectroscopic analysis. The obtained ¹H-NMR and ¹³C-NMR data should be compared with published data for **Nigranoic acid**.^{[1][2][3]}

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References

- 1. [PDF] Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
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